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molecular formula C11H14N2O2 B8334077 3-Amino-N-(tetrahydrofuran-3-yl)benzamide

3-Amino-N-(tetrahydrofuran-3-yl)benzamide

Cat. No. B8334077
M. Wt: 206.24 g/mol
InChI Key: BWGNEZBUQRZELY-UHFFFAOYSA-N
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Patent
US09428499B2

Procedure details

3-Nitro-N-(tetrahydrofuran-3-yl)benzamide (0.24 g, 1.016 mmol) was taken in methanol (5 ml), added Pd—C (10%, 0.108 g) and the reaction mixture was stirred under hydrogen atmosphere for 2 hr at room temperature. After completion of the reaction, the reaction mixture was filtered and the filtrate was concentrated under vacuum to afford the crude product, which was purified by column chromatography eluting with 0-100% ethyl acetate in hexane to obtain the title compound (180 mg).
Name
3-Nitro-N-(tetrahydrofuran-3-yl)benzamide
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.108 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][CH:17]=1)[C:7]([NH:9][CH:10]1[CH2:14][CH2:13][O:12][CH2:11]1)=[O:8])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][CH:17]=1)[C:7]([NH:9][CH:10]1[CH2:14][CH2:13][O:12][CH2:11]1)=[O:8]

Inputs

Step One
Name
3-Nitro-N-(tetrahydrofuran-3-yl)benzamide
Quantity
0.24 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NC2COCC2)C=CC1
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.108 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under hydrogen atmosphere for 2 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
eluting with 0-100% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C(=O)NC2COCC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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